5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a bromine atom, and an imidazo[1,2-b]pyridazine moiety
Mechanism of Action
The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For imidazole derivatives, they are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
The biochemical pathways affected by a compound depend on its specific targets and mode of action. Imidazole derivatives, for example, have been found to interact with a wide range of targets and pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, determine a compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics.
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved. For instance, some imidazole derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Shares a similar imidazo[1,2-b]pyridazine core but differs in the substitution pattern.
5-Bromo-6-methoxy-imidazo[1,2-a]pyridine: Similar in structure but lacks the furan-2-carboxamide moiety
Uniqueness
The uniqueness of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c1-25-17-8-7-16-21-13(10-23(16)22-17)11-3-2-4-12(9-11)20-18(24)14-5-6-15(19)26-14/h2-10H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMPOSXMLIYPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.